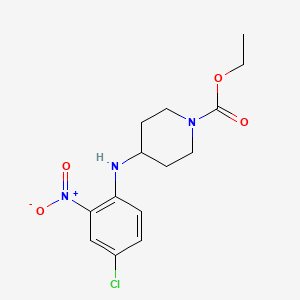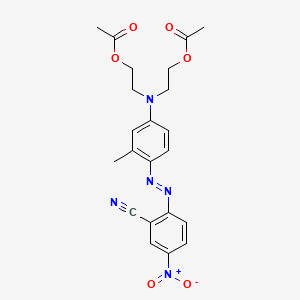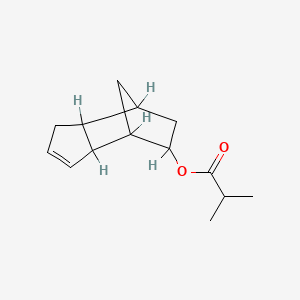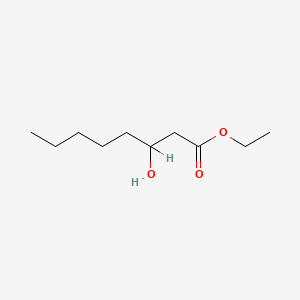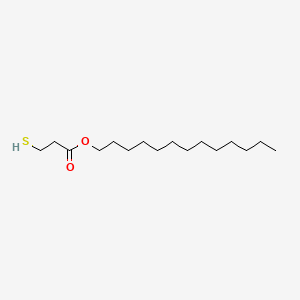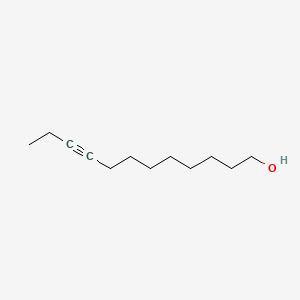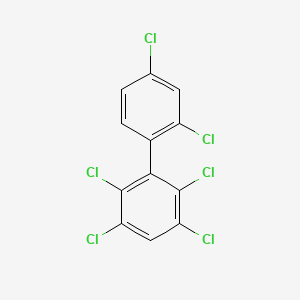
4-Isoquinolinecarboxamide
Übersicht
Beschreibung
4-Isoquinolinecarboxamide is a chemical compound with the molecular formula C10H8N2O . It is also known as N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE .
Synthesis Analysis
A homologous series of bis(1-isoquinolinecarboxamide)alkane derivatives with two to seven carbon atoms in the alkyl bridge and their Ag(I) complexes have been synthesized . Another synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . Treatment of isoquinolinecarboxamide 4a with triethyl orthoformate, chloroacetyl chloride or carbon disulfide afforded the pyrimidinone 7, oxopyrimidinethione 12 and chloromethylpyrimidinone 18, respectively .Molecular Structure Analysis
The crystal structures of the ligands 3a, 3c, 3d and 3e synthesized show amide-to-amide interactions, forming one or two-dimensional structures (β-sheets or 4,4-networks) via N–H⋯O (amide) hydrogen bonds .Chemical Reactions Analysis
The influence of counterions on the formation of amide-to-amide hydrogen bonds has been reported . The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods .Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
Isoquinoline-4-carboxamide serves as a core structure in the synthesis of antimalarial drugs. Its derivatives, such as chloroquine and mefloquine, leverage the quinoline motif’s broad spectrum of bioactivity to combat malaria. The compound’s ability to interfere with the life cycle of Plasmodium falciparum makes it a valuable template for developing new antimalarial agents .
Antitumor Activity
The quinoline core of isoquinoline-4-carboxamide exhibits potential in cancer therapy. Its structural analogs have been studied for their cytotoxic effects on various cancer cell lines. By inducing apoptosis and inhibiting cell proliferation, these compounds show promise as chemotherapeutic agents .
Antimicrobial Properties
Quinoline derivatives, including isoquinoline-4-carboxamide, have demonstrated antimicrobial properties. Their mechanism often involves disrupting microbial DNA synthesis or inhibiting enzymes critical for bacterial survival, making them candidates for antibiotic drug development .
Anti-Inflammatory Applications
Isoquinoline-4-carboxamide derivatives have shown significant anti-inflammatory activities. They can inhibit the MAPKs/NF-κB pathway, which is crucial in the inflammatory response. This property is particularly beneficial in treating neuroinflammation and microglial activation associated with neurodegenerative disorders .
Neuroprotective Effects
The compound’s ability to modulate inflammatory pathways in the brain suggests its potential as a neuroprotective agent. By reducing inflammation, isoquinoline-4-carboxamide derivatives could help mitigate the progression of diseases like Alzheimer’s and Parkinson’s .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoquinoline-4-carboxamide, also known as 4-Isoquinolinecarboxamide, has been identified as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in cellular processes such as signal transduction, nucleotide synthesis, and energy metabolism.
Mode of Action
The compound interacts with its targets, the alkaline phosphatases, leading to their inhibition . This interaction results in the suppression of the enzyme’s activity, thereby affecting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
Isoquinoline-4-carboxamide derivatives have been shown to inhibit the MAPKs/NF-κB pathway . This pathway is involved in cellular responses to a diverse array of stimuli, including pro-inflammatory cytokines and stress signals. Inhibition of this pathway can lead to the suppression of inflammation and cell migration .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, isoquinoline-4-carboxamide derivatives have been found to be orally bioavailable without blood-brain barrier penetration . This suggests that these compounds can be effectively absorbed and distributed within the body, while their inability to cross the blood-brain barrier indicates a reduced risk of central nervous system side effects .
Result of Action
The inhibition of alkaline phosphatases by isoquinoline-4-carboxamide can lead to significant cellular effects. For instance, certain derivatives of this compound have shown good anti-proliferative activities against various cell lines . Furthermore, these compounds have been found to induce apoptosis, or programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Eigenschaften
IUPAC Name |
isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIYFRSFZEFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344719 | |
| Record name | 4-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7114-81-0 | |
| Record name | 4-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



